molecular formula C25H49N2NaO6S B12755003 Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate CAS No. 64283-57-4

Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate

Cat. No.: B12755003
CAS No.: 64283-57-4
M. Wt: 528.7 g/mol
InChI Key: HPHSQXYITTYVEY-KVVVOXFISA-M
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Description

Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate is a complex anionic surfactant characterized by a sulfonate head group, a branched polyamine backbone, and a long unsaturated fatty acid-derived chain (9-octadecenyl). This structure confers amphiphilic properties, making it suitable for applications in detergents, emulsifiers, or corrosion inhibitors. The hydroxyl and amino groups enhance water solubility, while the hydrophobic alkyl chain facilitates micelle formation.

Properties

CAS No.

64283-57-4

Molecular Formula

C25H49N2NaO6S

Molecular Weight

528.7 g/mol

IUPAC Name

sodium;2-hydroxy-3-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]propane-1-sulfonate

InChI

InChI=1S/C25H50N2O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-18-19-27(20-21-28)22-24(29)23-34(31,32)33;/h9-10,24,28-29H,2-8,11-23H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1/b10-9-;

InChI Key

HPHSQXYITTYVEY-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium oleoamphohydroxypropylsulfonate is synthesized through a series of chemical reactions involving the sulfonation of oleic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of sodium oleoamphohydroxypropylsulfonate involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium oleoamphohydroxypropylsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium oleoamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium oleoamphohydroxypropylsulfonate involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and enhancing the solubility of hydrophobic compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic molecules, thereby increasing their solubility in aqueous solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () describes 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate , a phosphonamidoate derivative with a distinct functional group (phosphorus-based) and structural backbone. Below is a detailed comparison based on structural and functional differences:

Functional Group Comparison

Property Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate
Primary Functional Group Sulfonate (-SO₃⁻Na⁺) Phosphonamidoate (P=O and P-N bonds)
Solubility High water solubility due to ionic sulfonate group Moderate solubility; phosphorus groups may reduce polarity
Applications Surfactants, detergents, emulsifiers Likely specialized (e.g., agrochemicals, organophosphorus chemistry)
Hydrophobic Chain Long unsaturated C18 chain (9-octadecenyl) Shorter branched alkyl (3,3-dimethylbutan-2-yl)

Structural Differences

Backbone Complexity: The target compound features a propanesulphonate backbone with multiple amino and hydroxyethyl groups, enabling strong hydrogen bonding and chelation. In contrast, the phosphonamidoate in has a trimethylpropyl backbone with fewer polar groups .

Chain Length : The C18 unsaturated chain in the target compound enhances micellar stability in oily environments, whereas the shorter branched chain in the phosphonamidoate limits its surfactant efficacy.

Limitations of Provided Evidence

Comparisons herein are inferred from general surfactant chemistry principles and structural analysis. Further experimental data (e.g., CMC, thermal stability) would be required for a definitive comparison.

Biological Activity

Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate, commonly referred to by its chemical name, is a sulfonic acid sodium salt with a complex structure that includes both hydroxy and amino functional groups. Its molecular formula is C25H49N2NaO6SC_{25}H_{49}N_2NaO_6S and it has a molecular weight of approximately 528.72 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology.

The biological activity of this compound can be attributed to its unique chemical structure, which allows it to interact with various biological systems. The presence of hydroxy and amino groups suggests potential roles in:

  • Cell Membrane Interaction : The hydrophilic nature of the sulfonate group may facilitate interactions with cellular membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Modulation : As an amino acid derivative, it may serve as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

In Vitro Studies

Research on this compound has primarily focused on its effects in vitro. Key findings include:

  • Antioxidant Properties : Studies have indicated that this compound exhibits significant antioxidant activity, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : In cell culture models, it has been shown to reduce the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
  • Cell Viability : Research indicates that at certain concentrations, this compound does not adversely affect cell viability, making it a candidate for further therapeutic exploration .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the full biological implications:

  • Animal Models : Preliminary studies using animal models have demonstrated that this compound can modulate immune responses and may have protective effects against certain diseases .

Case Study 1: Antioxidant Efficacy

In a controlled study examining oxidative stress markers in rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in malondialdehyde (MDA), a marker of lipid peroxidation, suggesting effective antioxidant activity .

Case Study 2: Anti-inflammatory Response

A separate study investigated the anti-inflammatory properties of this compound in a murine model of induced inflammation. Mice treated with this compound showed significantly lower levels of tumor necrosis factor-alpha (TNF-alpha) compared to control groups, indicating its potential as an anti-inflammatory agent .

Summary of Findings

Property Observation
Molecular FormulaC25H49N2NaO6SC_{25}H_{49}N_2NaO_6S
Molecular Weight528.72 g/mol
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anti-inflammatory EffectsDecreased pro-inflammatory cytokines
Cell ViabilityNo adverse effects at therapeutic doses

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